molecular formula C8H7F2N3O B3110436 4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile CAS No. 1799579-58-0

4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile

Cat. No.: B3110436
CAS No.: 1799579-58-0
M. Wt: 199.16
InChI Key: QONWXBZYKBBNQJ-UHFFFAOYSA-N
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Description

4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile (CAS 1799579-58-0) is a fluorinated pyrimidine-based building block designed for research and development applications. It is supplied with a high purity of 95% or greater. The compound features a pyrimidine ring, a fundamental heterocycle in nucleic acids and many pharmaceuticals, substituted with a carbonitrile group and a 2,2-difluoropropoxyl chain. The incorporation of fluorine atoms is a strategic approach in medicinal chemistry, as it can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and bioavailability, making it a valuable scaffold for drug discovery programs . Pyrimidine-5-carbonitrile derivatives are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological potential. Scientific literature indicates that this core scaffold is under investigation for a wide range of biological activities. For instance, some pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent EGFR inhibitors, demonstrating promising anticancer and apoptotic activities in vitro . Other research has explored fluoro-rich pyrimidine-5-carbonitrile compounds as novel antitubercular agents against Mycobacterium tuberculosis H37Rv . Additionally, the pyrimidine carbonitrile structure is a key intermediate in multi-component reactions for generating compounds with significant antioxidant and anti-inflammatory effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate in organic synthesis, particularly in the development of novel fluorinated molecules for pharmaceutical, agrochemical, and materials science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2-difluoropropoxy)pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N3O/c1-8(9,10)4-14-7-6(2-11)3-12-5-13-7/h3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONWXBZYKBBNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=NC=NC=C1C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile typically involves the reaction of 2,2-difluoropropanol with pyrimidine-5-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms .

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as tyrosine kinases. The compound acts as an ATP mimetic, binding to the ATP-binding site of tyrosine kinases and inhibiting their activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Key Examples:

  • 4-(Pyridin-2-ylmethoxy)phenyl-substituted derivative (): Features a bulky aromatic alkoxy group, enhancing π-π stacking interactions but reducing solubility .
  • 4-(Diethylamino)-6-(4-methoxyphenyl)-2-phenyl derivative (): Methoxy groups improve solubility, with a molecular weight of 358.44 g/mol .
  • 2-[(2-Methoxyethyl)sulfanyl] derivative (): Combines methoxy and thioether groups, yielding a melting point of 113–115°C .

Table 1: Alkoxy-Substituted Derivatives

Compound Substituent Melting Point (°C) Molecular Weight (g/mol) Key Properties
4-(Pyridin-2-ylmethoxy)phenyl derivative Pyridinylmethoxy Not reported 447.56 Enhanced aromatic interactions
4-(Diethylamino)-methoxyphenyl Methoxy, diethylamino Not reported 358.44 High solubility
2-[(2-Methoxyethyl)sulfanyl] Methoxyethyl, sulfanyl 113–115 267.35 Moderate yield (43%), planar structure

Comparison with Fluorinated Pyrimidine-5-carbonitriles

Key Examples:

  • 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile (): Fluorine atoms enhance metabolic stability, though lacking the alkoxy group’s hydrogen-bonding capacity .

Table 2: Fluorinated Derivatives

Compound Fluorinated Group Biological Activity Spectral Data (IR, cm⁻¹)
Trifluoromethylanilino derivative CF₃ Anticancer (PI3K/AKT pathway) 2212 (C≡N)
4-(2-Fluoropropan-2-yl) CF(CH₃)₂ Not reported Not available

The target’s difluoropropoxyl group may balance lipophilicity and polarity, optimizing pharmacokinetics compared to fully fluorinated alkyl chains .

Comparison with Thioether-Substituted Derivatives

Thioether groups (e.g., methylthio in ) often lower melting points and enhance reactivity. For example:

  • 4-(3,4-Dimethylphenyl)-2-(methylthio) derivative (): Melting point 266–268°C, with elemental analysis matching C₁₄H₁₃N₃OS .
  • 2-[(4-Chlorobenzyl)sulfanyl] derivative (): Crystallographic studies reveal planar pyrimidine cores and intermolecular hydrogen bonding .

Comparison with Amino-Substituted Derivatives

Amino groups (e.g., diethylamino in ) improve solubility and hydrogen-bonding capacity. For instance:

Comparison with Chloro-Substituted Derivatives

Chloro-substituted analogs (e.g., 2-chloro-4-methoxy derivative in ) exhibit higher reactivity for nucleophilic substitution, with molecular weights ~169–306 g/mol .

Biological Activity

4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the pyrimidine family, which has been extensively studied for various pharmacological properties. Its unique structure allows it to interact with biological systems effectively.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. The compound exhibits:

  • Antimicrobial Activity : Demonstrates effectiveness against various bacterial strains, including antibiotic-resistant bacteria. It potentially inhibits bacterial growth by disrupting cellular processes essential for survival.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth against Staphylococcus aureus and Pseudomonas aeruginosa
AnticancerInduction of apoptosis in cancer cell lines (e.g., MCF-7)
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated its potential as a therapeutic agent against resistant strains.
  • Anticancer Activity : In vitro studies on various cancer cell lines (e.g., MCF-7, A549) revealed that the compound exhibited cytotoxic effects comparable to established chemotherapeutics. The IC50 values indicated promising anticancer potential, suggesting further investigation into its mechanism of action is warranted .
  • Anti-inflammatory Effects : Research indicated that the compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This property positions it as a candidate for treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for pyrimidine-5-carbonitrile derivatives, and how do reaction conditions influence yield?

Pyrimidine-5-carbonitrile derivatives are typically synthesized via multi-step reactions. Key steps include:

  • Condensation reactions under acidic/basic conditions with aldehydes or thiourea derivatives to form the pyrimidine core .
  • Nucleophilic substitution at the 4-position using fluorinated alkoxy groups (e.g., 2,2-difluoropropoxyl) in polar aprotic solvents like DMF .
  • Thioether formation at the 2- and 6-positions using prop-2-yn-1-ylthio or tetrazole-thiol groups under reflux .
  • Purification via acidification and crystallization (e.g., DMSO:Water 5:5) .
Example Yields ConditionsReference
89.9% (Compound 15)Reflux, 24h, K₂CO₃ in ethanol/water
32.8% (Imidazole analog)Extended reflux, steric hindrance

Q. Which spectroscopic techniques are critical for characterizing pyrimidine-5-carbonitrile derivatives?

  • 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., nitrile carbons at ~115 ppm, fluorinated alkoxy protons at 4.5–5.0 ppm) .
  • HR-MS (ESI) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₆F₂N₂O: 220.0450) .
  • X-ray crystallography (if available): Resolves ambiguous stereochemistry in dihydropyrimidine analogs .

Q. What structural motifs correlate with biological activity in pyrimidine-5-carbonitriles?

  • 4-Position substituents : Fluorinated alkoxy groups (e.g., 2,2-difluoropropoxyl) enhance metabolic stability and target binding .
  • Dihydropyrimidine core : Improves solubility and modulates kinase inhibition (e.g., CDK9 IC₅₀ < 100 nM) .
  • Thioether linkages : Increase lipophilicity and influence cytotoxicity (e.g., thiophene vs. tetrazole derivatives) .

Advanced Research Questions

Q. How can conflicting spectral data for structurally similar analogs be resolved?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded regions (e.g., aromatic protons in thiophene-substituted analogs) .
  • Isotopic labeling : Traces reaction pathways for ambiguous intermediates (e.g., ¹⁵N-labeled amines in condensation steps) .
  • Computational modeling : Predicts chemical shifts using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Solvent optimization : Replacing ethanol with acetonitrile reduces side reactions in thioether formation .
  • Catalytic additives : KI or phase-transfer catalysts (e.g., TBAB) accelerate nucleophilic substitutions .
  • Temperature control : Lowering reflux temperature from 85°C to 60°C minimizes decomposition in acid-sensitive intermediates .

Q. How do molecular docking studies inform kinase inhibitor design for this scaffold?

  • CDK9 inhibition : Pyrimidine-5-carbonitriles bind the ATP pocket via hydrogen bonds with hinge-region residues (e.g., Cys106) .
  • Selectivity : Bulky 4-position substituents (e.g., 3,4-dichlorophenyl) reduce off-target effects on CDK2/7 .
  • Free-energy calculations (MM/GBSA) : Predict binding affinity changes for fluorinated vs. non-fluorinated analogs .

Data Contradictions and Resolutions

Q. Why do some analogs show high cytotoxicity but low enzymatic inhibition?

  • Off-target effects : Thiophene-containing derivatives may interact with non-kinase targets (e.g., tubulin) .
  • Prodrug activation : Nitrile hydrolysis in vivo generates active metabolites not detected in vitro .

Q. How to reconcile discrepancies in melting points for identical compounds?

  • Polymorphism : Crystallization solvent (e.g., ethanol vs. DMSO) alters crystal packing .
  • Purity assessment : Use DSC/TGA to detect solvates or hydrate forms .

Methodological Recommendations

  • Synthetic protocols : Prioritize HR-MS over elemental analysis for nitrile-containing compounds due to combustion artifacts .
  • Biological assays : Pair enzymatic IC₅₀ measurements with cellular viability assays (e.g., MTT) to confirm target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile
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4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile

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